molecular formula C14H15N3O3S B15161222 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline CAS No. 844665-83-4

4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline

Cat. No.: B15161222
CAS No.: 844665-83-4
M. Wt: 305.35 g/mol
InChI Key: UMYACXUIYHJCED-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methoxy group, a nitro group, and a pyridinylsulfanyl group attached to an aniline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by the introduction of the pyridinylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the amino group using dimethyl sulfate or a similar methylating agent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N,N-dimethylaniline: Lacks the nitro and pyridinylsulfanyl groups.

    2-Nitro-4-methoxyaniline: Lacks the dimethylamino and pyridinylsulfanyl groups.

    4-Methoxy-2-nitroaniline: Lacks the dimethylamino and pyridinylsulfanyl groups.

Uniqueness

The presence of both the nitro and pyridinylsulfanyl groups in 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline distinguishes it from other similar compounds. These functional groups contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

844665-83-4

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

4-methoxy-N,N-dimethyl-2-nitro-5-pyridin-4-ylsulfanylaniline

InChI

InChI=1S/C14H15N3O3S/c1-16(2)11-9-14(21-10-4-6-15-7-5-10)13(20-3)8-12(11)17(18)19/h4-9H,1-3H3

InChI Key

UMYACXUIYHJCED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)SC2=CC=NC=C2

Origin of Product

United States

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